![molecular formula C17H22BrN3O3 B4980409 1-(4-bromophenyl)-3-{[3-(4-morpholinyl)propyl]amino}-2,5-pyrrolidinedione](/img/structure/B4980409.png)
1-(4-bromophenyl)-3-{[3-(4-morpholinyl)propyl]amino}-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-3-{[3-(4-morpholinyl)propyl]amino}-2,5-pyrrolidinedione is a chemical compound with the molecular formula C18H24BrN3O3. It is also known as BPPA and is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor. The compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
BPPA acts as a selective antagonist of the α7 nicotinic acetylcholine receptor. It binds to the receptor and prevents the binding of acetylcholine, which is a neurotransmitter involved in cognitive function and memory. The blockade of the receptor results in an increase in the release of other neurotransmitters such as dopamine and glutamate, which are important for cognitive function.
Biochemical and Physiological Effects:
BPPA has been shown to have a significant effect on cognitive function, memory, and attention. It has also been shown to improve learning and memory in animal models. The compound has been shown to have a positive effect on the release of neurotransmitters such as dopamine and glutamate, which are important for cognitive function.
Advantages and Limitations for Lab Experiments
BPPA is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor, which makes it a valuable tool for studying the role of the receptor in various neurological and psychiatric disorders. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.
Future Directions
There are several potential future directions for the study of BPPA. One area of interest is the development of more stable and soluble analogs of the compound, which could improve its efficacy in experiments. Another area of interest is the further exploration of its therapeutic potential in various neurological and psychiatric disorders. Additionally, the role of the α7 nicotinic acetylcholine receptor in other physiological processes could be investigated using BPPA as a tool.
Synthesis Methods
The synthesis of BPPA involves the reaction of 4-bromobenzaldehyde with 3-(4-morpholinyl)propan-1-amine to form an intermediate, which is then reacted with 2,5-pyrrolidinedione to yield the final product. The reaction is carried out under specific conditions and requires careful monitoring to ensure high yield and purity of the product.
Scientific Research Applications
BPPA has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a significant effect on cognitive function, memory, and attention. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, schizophrenia, and autism spectrum disorders.
properties
IUPAC Name |
1-(4-bromophenyl)-3-(3-morpholin-4-ylpropylamino)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrN3O3/c18-13-2-4-14(5-3-13)21-16(22)12-15(17(21)23)19-6-1-7-20-8-10-24-11-9-20/h2-5,15,19H,1,6-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRREGSZYKFEBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2CC(=O)N(C2=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.